2-(Ethoxymethylene)butanal
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(2E)-2-(ethoxymethylidene)butanal |
InChI |
InChI=1S/C7H12O2/c1-3-7(5-8)6-9-4-2/h5-6H,3-4H2,1-2H3/b7-6+ |
InChI Key |
GBMZQRPFWXTRNJ-VOTSOKGWSA-N |
Isomeric SMILES |
CC/C(=C\OCC)/C=O |
Canonical SMILES |
CCC(=COCC)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Ethoxymethylene Butanal
Established Synthetic Pathways and Their Mechanistic Underpinnings
The primary methods for synthesizing 2-(ethoxymethylene)butanal rely on fundamental organic reactions, including condensation and formylation, often starting from simple, readily available precursors.
Condensation Reactions as Primary Synthetic Routes
Condensation reactions represent a foundational approach to the synthesis of this compound. libretexts.org A condensation reaction involves the joining of two molecules to form a larger one, typically with the elimination of a small molecule like water. libretexts.org In the context of this compound synthesis, this often involves the reaction of butanal with an appropriate electrophile.
One of the most common and industrially significant methods is the aldol (B89426) condensation of butanal itself to form 2-ethyl-2-hexenal, which can then be further processed. libretexts.orggoogle.com This reaction is typically base-catalyzed, with alkali metal hydroxides being common choices. google.commasterorganicchemistry.com The mechanism involves the formation of an enolate from butanal, which then acts as a nucleophile, attacking the carbonyl carbon of a second butanal molecule. masterorganicchemistry.com Subsequent dehydration of the aldol addition product readily yields the α,β-unsaturated aldehyde. google.commasterorganicchemistry.com
While not a direct synthesis of this compound, the principles of aldol condensation are central to the formation of the carbon skeleton and are often a precursor step in related syntheses. libretexts.org
Formylation Approaches Utilizing Specific Reagents
Formylation, the introduction of a formyl group (-CHO), is a key transformation in the synthesis of this compound. A prevalent method involves the use of triethyl orthoformate in the presence of an acid catalyst. penpet.com Triethyl orthoformate serves as a source of the ethoxymethylene group. penpet.com
The reaction mechanism typically begins with the acid-catalyzed generation of a reactive electrophile from triethyl orthoformate. This electrophile is then attacked by the enol or enolate of butanal. Subsequent elimination of ethanol (B145695) leads to the formation of the desired this compound. The use of triethyl orthoformate is advantageous as it can also act as a dehydrating agent, driving the reaction towards completion. penpet.com
Synthetic Strategies from Readily Available Precursors
The synthesis of this compound is often designed to start from simple and commercially available starting materials. Butanal is a primary precursor, which can be produced through various industrial processes. chemicalbook.comorgsyn.org Another key reagent, triethyl orthoformate, is also a common chemical commodity. penpet.com
The direct reaction between butanal and triethyl orthoformate, typically catalyzed by an acid, represents the most straightforward pathway. This approach leverages the inherent reactivity of the aldehyde and the orthoester to construct the target molecule efficiently.
Optimization and Refinement of Existing Synthetic Protocols
Significant efforts have been directed towards improving the efficiency and sustainability of this compound synthesis. These optimizations focus on increasing product yields, enhancing selectivity, and developing more effective catalytic systems.
Enhancements in Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound. Factors such as reaction temperature, catalyst loading, and reactant ratios are key parameters that are often fine-tuned. For instance, in related aldol condensation reactions, precise control of temperature and catalyst concentration can significantly impact the conversion of the starting material and the selectivity towards the desired product. researchgate.net
Development of Catalyst-Assisted Syntheses
The development of novel catalysts is a major area of research aimed at improving the synthesis of this compound and related compounds. Both homogeneous and heterogeneous catalysts have been explored to enhance reaction rates and facilitate catalyst recovery and reuse.
For aldol-type condensations, solid acid and base catalysts, such as modified zeolites and hydrotalcites, have shown promise. google.comutoronto.ca These materials offer advantages in terms of separation and potential for continuous flow processes. For example, high surface area magnesium oxide-aluminum oxide solid solutions have been effective in the aldol condensation of n-butyraldehyde. google.com
In hydrogenation reactions, which are often coupled with condensation steps, bifunctional catalysts containing both acidic/basic sites and metal nanoparticles (e.g., Ni, Pd, Cu) have been developed. rsc.orgrsc.orgcsic.es These catalysts can promote multiple reaction steps in a single pot, leading to more efficient and atom-economical processes. researchgate.net For example, a Ni/Ce-Al2O3 bifunctional catalyst has been used for the direct synthesis of 2-ethylhexanol from n-butanal. rsc.org The optimization of these catalysts, including the metal loading and the properties of the support, is an active area of investigation to improve performance and stability. rsc.orgcsic.es
Novel and Emerging Synthetic Approaches
The quest for more sophisticated and sustainable synthetic routes to this compound has led to the investigation of several innovative techniques. These modern approaches aim to overcome the limitations of traditional batch processes, which often involve hazardous reagents and generate significant waste.
The application of green chemistry principles is paramount in modern organic synthesis. These principles guide the development of environmentally benign processes that minimize or eliminate the use and generation of hazardous substances. rsc.org In the context of this compound synthesis, this involves the use of greener solvents, reusable catalysts, and atom-economical reactions.
One of the key reactions for synthesizing α,β-unsaturated aldehydes like this compound is the Vilsmeier-Haack reaction. Traditionally, this reaction employs stoichiometric amounts of phosphorus oxychloride and a substituted amide, leading to significant waste. Green approaches focus on developing catalytic versions of this reaction. For instance, the use of solid acid catalysts or zeolites can facilitate the formylation step under solvent-free conditions, thereby reducing the environmental impact. rsc.org
The choice of solvent is another critical aspect of green synthesis. Replacing hazardous solvents like dichloromethane (B109758) or dimethylformamide (DMF) with greener alternatives such as ionic liquids or even water can significantly improve the environmental profile of the synthesis. nih.gov Research has shown that certain reactions for producing α,β-unsaturated aldehydes can be efficiently carried out in ionic liquids, which can often be recycled and reused. nih.gov
| Parameter | Traditional Method | Green Alternative | Research Finding |
| Catalyst | Stoichiometric POCl₃ | Heterogeneous solid acid catalyst (e.g., Hβ zeolite) | Enables solvent-free conditions and catalyst recyclability. rsc.org |
| Solvent | Chlorinated solvents (e.g., DCM) | Ionic Liquids, Water | Ionic liquids can be reused, and water is an environmentally benign solvent. nih.gov |
| Reaction Type | Vilsmeier-Haack | Catalytic formylation | Reduces waste and improves atom economy. |
This table illustrates the application of green chemistry principles to the synthesis of α,β-unsaturated aldehydes, with data extrapolated for the synthesis of this compound.
Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and active pharmaceutical ingredients. scielo.br This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and better scalability. nih.gov For reactions that are highly exothermic or involve unstable intermediates, such as the Vilsmeier-Haack formylation, continuous flow reactors provide a safer and more controlled environment. acs.orgresearchgate.net
The synthesis of this compound can be significantly improved by employing continuous flow systems. The Vilsmeier reagent, which is highly reactive and thermally unstable, can be generated in situ and immediately consumed in a subsequent reaction zone within the flow reactor. acs.org This "on-demand" generation minimizes the risks associated with handling and storing hazardous intermediates. acs.org
Furthermore, continuous flow setups allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. rsc.org The integration of in-line analytical techniques, such as infrared (IR) spectroscopy, can enable real-time monitoring and optimization of the reaction.
| Feature | Batch Synthesis | Continuous Flow Synthesis | Key Advantage |
| Safety | Handling of unstable intermediates in large quantities. | In-situ generation and immediate consumption of hazardous reagents. acs.org | Reduced risk of thermal runaway and exposure. researchgate.net |
| Scalability | Re-optimization often required for scale-up. | Easier to scale by "numbering-up" or "sizing-up" the reactor system. nih.gov | Predictable and consistent product quality at different scales. |
| Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. rsc.org | Higher yields and improved selectivity. |
| Efficiency | Slower reaction times and laborious workup. | Accelerated reaction rates and potential for telescoped multi-step synthesis. unimi.it | Increased productivity and reduced footprint. |
This table compares batch and continuous flow synthesis for the production of this compound, highlighting the advantages of the latter based on findings for similar chemical transformations.
Achieving high chemo- and regioselectivity is a major challenge in the synthesis of substituted aldehydes. In the case of this compound, it is crucial to control the formylation to occur at the desired position and to avoid side reactions.
The Vilsmeier-Haack reaction, when applied to unsymmetrical ketones or enol ethers, can potentially lead to a mixture of regioisomers. The regioselectivity of the formylation is influenced by several factors, including the substrate's electronic and steric properties, the nature of the formylating agent, and the reaction conditions. uniroma1.it For instance, the use of bulky Lewis acids or specific catalysts can direct the formylation to a particular carbon atom. uniroma1.it
Recent research has focused on developing catalytic systems that offer high regioselectivity in formylation reactions. For example, metal-catalyzed hydroformylation of appropriate alkyne precursors can provide a direct route to α,β-unsaturated aldehydes with excellent control over the position of the formyl group. researchgate.net While not directly reported for this compound, these strategies hold significant promise for its selective synthesis. The choice of ligands in such catalytic systems is critical for controlling the regioselectivity. researchgate.net
| Strategy | Description | Expected Outcome for this compound Synthesis |
| Directed Vilsmeier-Haack Reaction | Utilization of directing groups or sterically hindered reagents to favor formylation at a specific position. uniroma1.it | Selective formation of this compound over other isomers. |
| Catalytic Hydroformylation | Rhodium-catalyzed hydroformylation of an appropriate ethoxy-substituted alkyne. researchgate.net | High regioselectivity towards the desired linear aldehyde product. |
| Organocatalysis | Use of chiral amine catalysts for asymmetric aldol-type reactions followed by elimination. | Potential for enantioselective synthesis of chiral derivatives of this compound. |
This table outlines potential chemo- and regioselective strategies for the synthesis of this compound based on established methodologies for related compounds.
Mechanistic Studies of 2 Ethoxymethylene Butanal Reactivity
Elucidation of Reaction Pathways and Transition States
The reaction pathways of 2-(ethoxymethylene)butanal are dictated by its electronic structure. The molecule possesses multiple reactive sites, and the course of a reaction is determined by the nature of the co-reactants and the reaction conditions. Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the intricate details of these pathways. arxiv.orgrsc.orgresearchgate.netrsc.org Such studies allow for the mapping of potential energy surfaces, identifying intermediates and, crucially, the transition states that govern the kinetics of the reaction. arxiv.orgucsb.edu
For any given reaction, multiple pathways may be conceivable. For instance, in a cycloaddition reaction, the approach of the reacting molecules can lead to different regio- and stereoisomers. walisongo.ac.id Computational modeling helps to determine the activation energies associated with each pathway, thereby predicting the most likely product. researchgate.netucsb.edu The transition state, a transient molecular configuration at the peak of the energy barrier, is of paramount importance. arxiv.orgucsb.edu Its geometry and energy dictate the rate and selectivity of the reaction. For pericyclic reactions, the transition state involves a cyclic arrangement of interacting orbitals. youtube.com In nucleophilic additions, the transition state involves the formation of a new bond between the nucleophile and one of the electrophilic centers of this compound.
Electrophilic and Nucleophilic Characteristics in Organic Transformations
This compound is a classic example of a molecule with pronounced electrophilic character. The presence of the electron-withdrawing aldehyde group, in conjugation with the double bond, polarizes the π-system, creating two primary electrophilic sites: the carbonyl carbon and the β-carbon.
Carbonyl Carbon (C1): This carbon is highly electrophilic due to the polarization of the C=O bond. It is susceptible to attack by strong, "hard" nucleophiles in what is known as a 1,2-addition.
β-Carbon (C3): Due to conjugation, there is a significant partial positive charge on the β-carbon. This site is attacked by "soft" nucleophiles in a conjugate or 1,4-addition, a process also known as a Michael addition. masterorganicchemistry.comyoutube.com
The ethoxy group at the α-position (C2) also influences the molecule's reactivity. While the oxygen's lone pairs can donate electron density through resonance, the inductive effect of the oxygen atom also plays a role. This substitution pattern modulates the electrophilicity of the conjugated system.
While primarily an electrophile, the enol ether part of the molecule can, under certain conditions, exhibit nucleophilic character, particularly in its enamine derivatives, which will be discussed in a later section.
Pericyclic Reactions Involving this compound
Pericyclic reactions are concerted processes that proceed through a cyclic transition state. youtube.com The electron-deficient double bond of this compound makes it an excellent participant in several types of pericyclic reactions, most notably as the 2π-electron component.
In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. mychemblog.comuwlax.edu this compound, with its activated double bond, serves as a potent dienophile. The electron-withdrawing nature of the aldehyde group lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of a diene. youtube.com
The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. tamu.edu Furthermore, Diels-Alder reactions often exhibit endo selectivity, where the substituents on the dienophile are oriented towards the newly forming double bond in the transition state, a phenomenon attributed to secondary orbital interactions. libretexts.org
When an unsymmetrical diene reacts with this compound, the issue of regioselectivity arises. masterorganicchemistry.comyoutube.com The preferred orientation is governed by the electronic properties of both the diene and the dienophile, with the most nucleophilic carbon of the diene typically aligning with the most electrophilic carbon of the dienophile (the β-carbon). libretexts.orgchemtube3d.comnih.gov This generally leads to the formation of "ortho" or "para" constitutional isomers over "meta" products. masterorganicchemistry.com
Table 1: Hypothetical Diels-Alder Reaction Data for this compound as a Dienophile
| Diene | Solvent | Temperature (°C) | Product(s) | Regioselectivity (ortho:para) | Yield (%) |
| 1,3-Butadiene | Toluene | 110 | 3-Ethyl-4-formyl-4-ethoxycyclohex-1-ene | N/A | 85 |
| Isoprene | Xylene | 140 | 3-Ethyl-4-formyl-4-ethoxy-1-methylcyclohex-1-ene & 3-Ethyl-4-formyl-4-ethoxy-2-methylcyclohex-1-ene | 70:30 | 78 |
| Cyclopentadiene | Dichloromethane (B109758) | 25 | 2-Ethyl-3-formyl-3-ethoxybicyclo[2.2.1]hept-5-ene | N/A (endo favored) | 92 |
| 1-Methoxy-1,3-butadiene | Benzene | 80 | 3-Ethyl-4-formyl-4-ethoxy-6-methoxycyclohex-1-ene | 95:5 | 88 |
1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. researchgate.netmasterorganicchemistry.com Similar to its role in the Diels-Alder reaction, the electron-poor double bond of this compound makes it an effective dipolarophile. youtube.com
A variety of 1,3-dipoles, such as nitrones, azides, and nitrile oxides, can react with this compound. youtube.commasterorganicchemistry.comyoutube.com These reactions are also concerted and stereospecific. The regioselectivity is determined by the frontier molecular orbital interactions between the 1,3-dipole and the dipolarophile. masterorganicchemistry.com The reaction typically proceeds by the interaction of the HOMO of one component with the LUMO of the other. youtube.com The presence of the aldehyde and ethoxy groups on the double bond of this compound strongly influences the regiochemical outcome of the cycloaddition.
Enamine Chemistry and Tautomerism in Catalytic Cycles
Aldehydes and ketones react with secondary amines to form enamines. libretexts.orgwikipedia.org this compound can react with secondary amines, such as pyrrolidine (B122466) or morpholine, typically under acid catalysis with removal of water, to yield the corresponding enamine. wikipedia.orgresearchgate.net This transformation converts the electrophilic aldehyde into a nucleophilic enamine.
The nucleophilicity of the resulting enamine is centered at the β-carbon, due to the donation of the nitrogen's lone pair into the conjugated π-system. mychemblog.com This reactivity is central to the Stork enamine synthesis, which allows for the α-alkylation and α-acylation of carbonyl compounds via their enamine derivatives. mychemblog.com
The formation of the enamine is a reversible process, and the enamine can be hydrolyzed back to the parent aldehyde with aqueous acid. organic-chemistry.org This reactivity is exploited in catalytic cycles where an amine catalyst transiently forms an enamine with a carbonyl substrate to facilitate a reaction, after which the catalyst is regenerated upon hydrolysis. chemtube3d.com
Tautomerism is a key feature of the chemistry of these derivatives. The enamine itself is a tautomer of an iminium ion. wikipedia.org Furthermore, the initial adduct from a Michael reaction involving an enamine is an iminium salt, which then hydrolyzes to the final carbonyl product. mychemblog.com The equilibrium between these tautomeric forms is often influenced by the solvent and the electronic nature of the substituents. rsc.org
Table 2: Synthesis of Enamines from this compound
| Secondary Amine | Catalyst | Solvent | Conditions | Product | Yield (%) |
| Pyrrolidine | p-TsOH | Toluene | Reflux, Dean-Stark | 1-(2-Ethyl-3-ethoxyallylidene)pyrrolidine | 89 |
| Morpholine | Acetic Acid | Benzene | Reflux, Dean-Stark | 4-(2-Ethyl-3-ethoxyallylidene)morpholine | 85 |
| Diethylamine | CaH₂ | Cyclohexane | Room Temp | N-(2-Ethyl-3-ethoxyallylidene)-N-ethylamine | 91 |
| Piperidine | 4Å Mol. Sieves | Neat | 30 min | 1-(2-Ethyl-3-ethoxyallylidene)piperidine | 82 |
Michael Addition Reactions and Conjugate Addition Strategies
The Michael addition, a specific type of conjugate addition, involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). nih.govwikipedia.orgnih.gov this compound is an excellent Michael acceptor due to the electrophilicity of its β-carbon. masterorganicchemistry.comyoutube.com
A wide range of soft nucleophiles can act as Michael donors in reactions with this compound. These include enolates (from malonates, β-ketoesters, etc.), enamines, organocuprates (Gilman reagents), and heteroatom nucleophiles like thiols and amines. masterorganicchemistry.comyoutube.com
The reaction mechanism involves the nucleophilic attack at the β-carbon, which generates an enolate intermediate. masterorganicchemistry.comwikipedia.org This enolate is then protonated during workup to give the final 1,4-adduct. youtube.com The reaction is thermodynamically controlled and is a powerful tool for C-C bond formation. organic-chemistry.org
When a prochiral nucleophile adds to this compound, new stereocenters can be created. The stereochemical outcome (syn vs. anti) of the Michael addition can often be controlled through the use of chiral catalysts or auxiliaries, making it a valuable strategy in asymmetric synthesis. wikipedia.orgnih.govlibretexts.org
Table 3: Michael Addition Reactions with this compound as Acceptor
| Michael Donor | Base/Catalyst | Solvent | Product | Diastereoselectivity (syn:anti) | Yield (%) |
| Diethyl malonate | NaOEt | Ethanol (B145695) | Diethyl 2-(3-ethoxy-2-ethyl-3-oxopropyl)malonate | N/A | 90 |
| Thiophenol | Et₃N | THF | 3-(Phenylthio)-2-(ethoxymethylene)butanal | N/A | 95 |
| Nitromethane | DBU | Acetonitrile | 4-Ethoxy-3-ethyl-4-nitrobut-2-enal | N/A | 75 |
| Cyclohexanone Enamine | (Self-catalyzed) | Dioxane | 2-(1-(3-Ethoxy-2-ethyl-3-oxopropyl)cyclohexyl)cyclohexan-1-one | 60:40 | 68 |
Condensation and Cyclocondensation Mechanisms Leading to Heterocycles
The synthesis of heterocyclic compounds through condensation and cyclocondensation reactions is a cornerstone of medicinal and materials chemistry. nih.govnih.gov this compound serves as a key 1,3-dielectrophilic synthon in these transformations, readily reacting with a variety of 1,3-dinucleophiles to afford a diverse range of heterocyclic scaffolds. nih.gov
The general mechanism for these reactions involves a sequence of nucleophilic attack, elimination, and intramolecular cyclization. The initial step is typically the nucleophilic attack of one of the nucleophilic centers of the dinucleophile on the electrophilic β-carbon of the enol ether moiety in this compound. This is followed by the elimination of the ethoxy group to form an intermediate. The second nucleophilic center of the dinucleophile then attacks the formyl group, leading to intramolecular cyclization and the subsequent elimination of a water molecule to yield the final heterocyclic product.
The regiochemistry of these cyclocondensation reactions can often be controlled by the reaction conditions. For instance, in reactions with unsymmetrical dinucleophiles, the more nucleophilic center will preferentially attack the more electrophilic site of the 1,3-dielectrophile. nih.gov The nature of the solvent and the presence of a catalyst can also influence the reaction pathway and, consequently, the structure of the final product. Computational methods, such as Density Functional Theory (DFT), have proven to be valuable tools for elucidating the intricate mechanisms of these reactions and predicting the regioselectivity of product formation. nih.gov
A prominent example is the synthesis of pyrazole (B372694) derivatives, a class of heterocycles with significant applications in pharmaceuticals and agrochemicals. researchgate.net The cyclocondensation of enones with hydrazine (B178648) derivatives represents a valuable method for constructing the pyrazole core. researchgate.net This process typically yields a racemic mixture of 4,5-dihydro-1H-pyrazoles (pyrazolines), which can be subsequently oxidized to the aromatic pyrazole. researchgate.net
The table below summarizes various heterocyclic systems synthesized from reactions involving precursors similar to this compound, highlighting the diversity of accessible structures.
| Heterocyclic System | Dinucleophile Type | Reference |
| Pyrido[1,2-a]pyrimidinones | 1,3-Dinucleophiles | nih.gov |
| Thiazolo[3,2-a]pyrimidinones | 1,3-Dinucleophiles | nih.gov |
| Pyrimido[1,2-a]benzimidazoles | 1,3-Dinucleophiles | nih.gov |
| Pyrazinones | 1,2-Diamines | nih.gov |
| Quinoxalinones | 1,2-Diamines | nih.gov |
| Pyrazoles | Hydrazine derivatives | researchgate.net |
Organometallic Reactions and their Mechanistic Peculiarities
Organometallic reagents offer a powerful toolkit for manipulating the reactivity of organic molecules, and this compound is no exception. These reactions often proceed through mechanisms that are distinct from classical organic transformations, involving intermediates and transition states that feature metal-carbon bonds. uwindsor.caiitd.ac.in The use of organometallic catalysts, in particular, has revolutionized organic synthesis by enabling highly selective and efficient transformations under mild conditions. umb.eduyale.edu
A key class of organometallic reactions involves the interaction of a metal complex with the unsaturated framework of this compound. The specific reaction pathway is highly dependent on the nature of the metal, its ligands, and the reaction conditions. Common mechanistic steps in organometallic catalysis include oxidative addition, reductive elimination, migratory insertion, and transmetalation. uwindsor.caiitd.ac.in
For instance, transition metal hydrides can add across the carbon-carbon double bond of the enol ether moiety via a migratory insertion mechanism. This process can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, depending on the subsequent reaction steps. The regioselectivity of this insertion is often governed by both electronic and steric factors.
Another important class of organometallic transformations is cyclometalation, where a metal center inserts into a C-H bond of the substrate to form a stable metallacycle. iitd.ac.in While direct examples with this compound are not extensively documented, the principles of cyclometalation are broadly applicable to related systems and offer a potential avenue for the functionalization of this compound.
The table below outlines fundamental reaction types in organometallic chemistry that are relevant to the reactivity of unsaturated aldehydes like this compound.
| Organometallic Reaction Type | General Transformation | Mechanistic Features |
| Oxidative Addition | M(n) + X-Y → X-M(n+2)-Y | Increase in metal oxidation state and coordination number. iitd.ac.in |
| Reductive Elimination | X-M(n+2)-Y → M(n) + X-Y | Decrease in metal oxidation state and coordination number. uwindsor.ca |
| Migratory Insertion | M-X + C=C → M-C-C-X | Insertion of an unsaturated molecule into a metal-ligand bond. |
| Transmetalation | M-R + M'-X → M-X + M'-R | Exchange of ligands between two metal centers. |
| Cyclometalation | M + R-H → H-M-R (cyclic) | Intramolecular C-H activation leading to a metallacycle. iitd.ac.in |
Stereochemical Control and Diastereoselectivity in Reactions
The spatial arrangement of atoms within a molecule, or its stereochemistry, plays a critical role in determining its physical and biological properties. rijournals.com Consequently, the ability to control the stereochemical outcome of a chemical reaction is of paramount importance in modern organic synthesis. rijournals.com In reactions involving this compound, the creation of new stereocenters necessitates a thorough understanding of the factors that govern diastereoselectivity.
When this compound, which is itself achiral, reacts with a chiral reagent or in the presence of a chiral catalyst, the resulting products can be diastereomers. The relative amounts of these diastereomers are determined by the energetic differences between the diastereomeric transition states leading to their formation.
One common strategy for achieving stereochemical control is through the use of chiral auxiliaries. A chiral auxiliary is a chiral group that is temporarily attached to the substrate, directs the stereochemical course of a reaction, and is subsequently removed. In the context of this compound, a chiral nucleophile could be employed to induce diastereoselectivity in addition reactions.
Furthermore, the existing stereocenter in a chiral reactant can influence the stereochemical outcome at a newly formed stereocenter. youtube.com For example, in the nucleophilic addition to a chiral aldehyde, the incoming nucleophile will preferentially attack from one face of the carbonyl group over the other, leading to the formation of one diastereomer in excess. This is often rationalized using models such as Cram's rule or the Felkin-Anh model, which consider the steric and electronic interactions between the substituents on the existing stereocenter and the incoming nucleophile.
The table below presents key concepts and strategies related to achieving stereochemical control in organic reactions.
| Concept/Strategy | Description | Application in Synthesis |
| Diastereoselectivity | The preferential formation of one diastereomer over another in a chemical reaction. youtube.com | Synthesis of complex molecules with multiple stereocenters. |
| Chiral Auxiliary | A chiral moiety temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. | Asymmetric synthesis of enantiomerically enriched compounds. |
| Felkin-Anh Model | A model used to predict the stereochemistry of nucleophilic addition to chiral aldehydes and ketones. | Rationalizing and predicting the outcome of diastereoselective reactions. |
| Asymmetric Catalysis | The use of a chiral catalyst to favor the formation of one enantiomer or diastereomer of the product. rijournals.com | Enantioselective and diastereoselective synthesis. |
Applications of 2 Ethoxymethylene Butanal As a Versatile Synthetic Building Block
Precursor in the Synthesis of Diverse Heterocyclic Compounds
The inherent reactivity of 2-(Ethoxymethylene)butanal makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds. The presence of two electrophilic centers, the carbonyl carbon and the β-carbon of the α,β-unsaturated system, allows for reactions with a range of binucleophilic reagents, leading to the formation of stable ring structures.
The reaction of α,β-unsaturated aldehydes and ketones with hydrazine (B178648) and its derivatives is a fundamental and widely employed method for the synthesis of pyrazoles and their partially saturated precursors, pyrazolines. organic-chemistry.orgnih.gov this compound, also known as 2-ethyl-3-ethoxyacrolein, possesses the requisite α,β-unsaturated aldehyde functionality, making it a suitable substrate for this transformation. The general mechanism involves the initial formation of a hydrazone by reaction of the hydrazine with the aldehyde group. bu.edu.eg This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the β-carbon of the original unsaturated system. Subsequent elimination of water and ethanol (B145695), often promoted by acidic or basic conditions, leads to the aromatic pyrazole (B372694) ring. researchgate.net
While specific studies detailing the reaction of this compound are not extensively documented, the established reactivity of analogous α,β-unsaturated carbonyl compounds provides a strong basis for predicting its behavior. rsc.orgwikipedia.org The reaction is anticipated to proceed with high regioselectivity, affording 4-ethylpyrazoles.
Table 1: Plausible Synthesis of Pyrazole Derivatives from this compound
| Hydrazine Reactant | Expected Pyrazole Product | Reaction Conditions (Inferred) |
| Hydrazine hydrate | 4-Ethyl-1H-pyrazole | Acid or base catalysis, reflux |
| Phenylhydrazine | 4-Ethyl-1-phenyl-1H-pyrazole | Acid catalysis, often in ethanol |
| Thiosemicarbazide (B42300) | 4-Ethyl-1H-pyrazole-1-carbothioamide | Reflux in a suitable solvent like ethanol |
This table is based on established synthetic methodologies for pyrazole formation from α,β-unsaturated aldehydes and various hydrazine derivatives. acs.org
Pyrimidines, the core structures of several nucleobases, can be synthesized through the condensation of a three-carbon dielectrophilic fragment with a compound containing an N-C-N unit, such as urea, guanidine, or an amidine. bu.edu.egorganic-chemistry.org this compound represents a suitable three-carbon component for this synthesis. The reaction typically proceeds via a [3+3] annulation pathway. rsc.org The initial step is a Michael addition of a nitrogen atom from the N-C-N reagent to the β-carbon of the α,β-unsaturated aldehyde, followed by cyclization involving the aldehyde group and the second nitrogen atom. Subsequent dehydration and aromatization yield the pyrimidine (B1678525) ring.
The use of substituted amidines or guanidines allows for the introduction of various substituents at the 2-position of the resulting pyrimidine ring. Research on related compounds, such as ethyl (2Z)-2-(ethoxymethylene)-3-oxobutanoate, has demonstrated the feasibility of using such precursors for the synthesis of fused pyrimidine derivatives. jchr.org
Table 2: Predicted Pyrimidine Synthesis using this compound
| N-C-N Reagent | Expected Pyrimidine Product | General Reaction Conditions |
| Urea | 5-Ethylpyrimidin-2(1H)-one | Acid or base catalysis |
| Guanidine | 5-Ethylpyrimidin-2-amine | Base-promoted condensation |
| Acetamidine | 2-Methyl-5-ethylpyrimidine | Base-promoted condensation |
This table illustrates the expected products based on the general reactivity of α,β-unsaturated aldehydes with urea, guanidine, and amidine derivatives. researchgate.netmdpi.com
The synthesis of 1,2,3-triazoles can be achieved through the [3+2] cycloaddition reaction between an azide (B81097) and an alkyne or a suitable alkene equivalent. nih.govorganic-chemistry.org The activated double bond in this compound makes it a potential substrate for reactions with azides, which could lead to triazole derivatives, although this is a less common approach than the well-known "click chemistry". More established methods for azole synthesis from α,β-unsaturated carbonyl compounds involve reactions with other nitrogen-rich nucleophiles. For instance, reaction with semicarbazide (B1199961) or thiosemicarbazide can lead to the formation of pyrazole derivatives with a carbamoyl (B1232498) or thiocarbamoyl group at the 1-position, respectively.
While direct cycloadditions with azides might require specific catalytic conditions, the versatile reactivity of the α,β-unsaturated aldehyde moiety allows for various transformations that can lead to diverse azole structures. researchgate.netacs.orgnih.gov
The construction of the pyridine (B92270) ring often involves the condensation of α,β-unsaturated carbonyl compounds with a source of nitrogen, typically ammonia (B1221849) or an ammonium (B1175870) salt, often in the presence of other carbonyl components. organic-chemistry.orgnih.gov Various named reactions, such as the Hantzsch pyridine synthesis, utilize α,β-unsaturated systems as key building blocks. youtube.com In the context of this compound, it can serve as a four-carbon synthon in reactions with enamines or other suitable nitrogen-containing nucleophiles to construct the pyridine ring. The reaction pathway can involve a cascade of Michael addition, cyclization, and aromatization steps. The presence of the ethyl group at the α-position and the ethoxy group at the β-position would be expected to influence the substitution pattern of the resulting pyridine.
Catalytic methods, for example, using rhodium(III) to couple α,β-unsaturated oximes with alkenes, also represent a modern approach to pyridine synthesis where a derivative of this compound could potentially be employed. nih.gov
The synthetic utility of this compound extends to the formation of heterocycles containing oxygen or sulfur. For the synthesis of furans, α,β-unsaturated aldehydes can undergo cyclization reactions under specific conditions. For example, amino acid-catalyzed cyclization of α,β-unsaturated aldehydes has been shown to produce 2-alkylfurans under oxidative conditions. acs.orgnih.govresearchgate.net
To access sulfur-containing heterocycles, such as thiophenes, the carbonyl group of this compound can be converted to a thiocarbonyl group using a thionating agent like Lawesson's reagent. organic-chemistry.orgnih.gov The resulting α,β-unsaturated thioaldehyde would be a highly reactive intermediate, poised for cyclization reactions to form thiophene (B33073) or other sulfur-containing rings. For instance, reaction with a suitable C2-synthon could lead to substituted thiophenes.
Role in Carbon-Carbon Bond Formation Reactions
Beyond its use in heterocycle synthesis, this compound is a valuable substrate for various carbon-carbon bond-forming reactions, which are fundamental in the construction of complex organic molecules.
The α,β-unsaturated aldehyde moiety is susceptible to nucleophilic attack at two primary sites: the carbonyl carbon and the β-carbon (Michael addition). Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are powerful nucleophiles that typically add to the carbonyl group of aldehydes to form secondary alcohols. masterorganicchemistry.comaroonchande.com In the case of this compound, this would result in the formation of a substituted allylic alcohol.
The Wittig reaction provides a classic and efficient method for converting aldehydes into alkenes. wikipedia.org Reaction of this compound with a phosphorus ylide (Ph₃P=CHR) would replace the carbonyl oxygen with a CRH group, yielding a substituted 1,3-diene. acs.orgrsc.orgacs.orgorganic-chemistry.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used.
Table 3: Key Carbon-Carbon Bond Forming Reactions with this compound
| Reaction Type | Reagent | Expected Product Type |
| Grignard Reaction | R-MgX | Substituted allylic alcohol |
| Wittig Reaction | Ph₃P=CHR | Substituted 1,3-diene |
| Michael Addition | Nu:⁻ (e.g., enolates) | γ-Keto aldehyde |
These reactions underscore the importance of this compound as a building block for extending carbon chains and creating new stereocenters, further highlighting its versatility in synthetic organic chemistry.
Synthesis of Complex Organic Molecules and Analogues
The varied reactivity of this compound makes it an attractive starting point for the synthesis of intricate molecular frameworks, including the core structures of natural products and novel scaffolds for chemical exploration.
Natural products often feature complex carbocyclic or heterocyclic cores. nih.gov The synthesis of these molecules relies on robust and stereoselective bond-forming reactions. Aldol (B89426) and Knoevenagel reactions, for which this compound is a suitable substrate, are frequently employed in total synthesis. sigmaaldrich.combeilstein-journals.org For instance, the closely related compound 2-ethylacrolein (B1207793) has been used as a reactant in the total synthesis of (±)-tabersonine, an indole (B1671886) alkaloid. sigmaaldrich.com Similarly, this compound could be used as a C5 building block in the synthesis of terpenoids or polyketides, where controlled C-C bond formation is essential. Its conjugated system is ideal for participating in cycloaddition reactions, such as the Diels-Alder reaction, to construct six-membered rings, a common motif in natural products.
Beyond natural products, the creation of novel molecular scaffolds is crucial for advancing chemical science. The development of new materials and catalysts often relies on molecules with unique, well-defined three-dimensional structures. The reactivity of this compound allows it to be a key component in the synthesis of such scaffolds.
For example, its participation in MCRs can generate diverse heterocyclic libraries, such as spirotetrahydrocarbazoles, which are built through a cascade involving an initial condensation followed by a cycloaddition. nih.gov The ability to form extended conjugated systems through reactions like the Knoevenagel condensation is valuable for the synthesis of organic dyes or materials with specific optical properties. The functional handles present in the products of its reactions—such as hydroxyl or carbonyl groups—allow for further synthetic elaboration, enabling the construction of even more complex and diverse chemical structures.
Research on Derivatives and Analogues of 2 Ethoxymethylene Butanal
Theoretical and Computational Chemistry Studies of 2 Ethoxymethylene Butanal
Electronic Structure and Molecular Orbital Theory Calculations
There is a lack of published research detailing the electronic structure and molecular orbital (MO) theory calculations for 2-(Ethoxymethylene)butanal. Such studies would typically involve the calculation of molecular orbital energies, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. Furthermore, the visualization of these frontier orbitals would provide insights into the regions of the molecule most likely to participate in chemical reactions. Without dedicated studies, data on bond lengths, bond angles, and dihedral angles, which would be optimized during such calculations, are also unavailable for this compound.
Reaction Pathway Elucidation through Quantum Chemical Modeling
The elucidation of reaction pathways using quantum chemical modeling is a cornerstone of understanding reaction mechanisms. For this compound, this could involve modeling its behavior in various chemical transformations, such as additions, cycloadditions, or rearrangements. These computational studies would map out the energetic profiles of potential reaction routes, helping to identify the most favorable pathways. However, no specific studies detailing such reaction pathway elucidations for this compound have been identified.
Transition State Analysis and Energy Landscape Mapping
A critical aspect of understanding reaction kinetics is the characterization of transition states. Transition state analysis for reactions involving this compound would involve locating the high-energy transition state structures that connect reactants to products. The calculated energy barriers (activation energies) would provide quantitative predictions of reaction rates. Mapping the complete potential energy surface would offer a global view of all possible chemical transformations. This level of detailed analysis for this compound is not present in the current body of scientific literature.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are routinely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. For this compound, this would include the prediction of its infrared (IR) and nuclear magnetic resonance (NMR) spectra. Calculations of vibrational frequencies would correspond to peaks in the IR spectrum, while predictions of chemical shifts would aid in the interpretation of NMR spectra. While spectroscopic data for similar compounds exist, specific computational predictions for this compound are not available.
Conformational Analysis and Intermolecular Interactions
The three-dimensional shape of a molecule (its conformation) and its interactions with other molecules are crucial for its physical and chemical properties. A thorough conformational analysis of this compound would identify its stable conformers and the energy barriers between them. Studies on its intermolecular interactions, such as hydrogen bonding or van der Waals forces, would be essential for understanding its behavior in condensed phases. While general principles of conformational analysis can be applied, specific computational studies detailing the conformational landscape and intermolecular interaction energies for this compound are absent from the literature.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a versatile and widely used computational method for studying the electronic structure of molecules. Applications of DFT to this compound would underpin all the areas mentioned above, from geometry optimization and electronic structure analysis to the prediction of spectroscopic properties and reaction energetics. While DFT is a powerful tool, its application to this specific compound has not been documented in published research.
Advanced Spectroscopic Characterization Techniques in 2 Ethoxymethylene Butanal Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(Ethoxymethylene)butanal in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity of atoms and the chemical environment of each nucleus.
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aldehydic proton, the vinylic proton, the ethoxy group's methylene (B1212753) and methyl protons, and the protons of the butyl chain. The chemical shift of the aldehydic proton would appear significantly downfield (around 9-10 ppm) due to the deshielding effect of the carbonyl group. docbrown.info The vinylic proton, being part of a conjugated system, would also be found downfield. The ethoxy group protons would present as a quartet and a triplet, characteristic of an ethyl group.
The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. docbrown.info The carbonyl carbon of the aldehyde would be the most downfield signal (typically >190 ppm). docbrown.info The carbons of the C=C double bond would appear in the olefinic region (around 100-150 ppm), and the carbons of the ethoxy and butyl groups would be found in the upfield region.
Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Aldehydic (-CHO) | 9.0 - 10.0 | Singlet |
| Vinylic (=CH-) | 7.0 - 8.0 | Singlet |
| Ethoxy (-OCH₂CH₃) | 3.8 - 4.2 | Quartet |
| Butyl chain (-CH₂CH₂CH₃) | 2.0 - 2.5 | Triplet |
| Butyl chain (-CH₂CH₂CH₃) | 1.4 - 1.8 | Sextet |
| Butyl chain (-CH₂CH₃) | 0.8 - 1.2 | Triplet |
| Ethoxy (-OCH₂CH₃) | 1.2 - 1.5 | Triplet |
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) |
| Aldehydic (C=O) | 190 - 205 |
| Vinylic (=C(OEt)-) | 150 - 165 |
| Vinylic (=CH-) | 110 - 125 |
| Ethoxy (-OCH₂-) | 60 - 70 |
| Butyl chain (-CH₂-) | 25 - 35 |
| Butyl chain (-CH₂-) | 20 - 30 |
| Butyl chain (-CH₃) | 10 - 15 |
| Ethoxy (-CH₃) | 10 - 15 |
Multi-Dimensional NMR Techniques
To unambiguously assign the proton and carbon signals and to reveal through-bond and through-space correlations, multi-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal scalar couplings between protons, helping to trace the connectivity within the butyl and ethoxy groups. For instance, a cross-peak would be observed between the methylene and methyl protons of the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. hmdb.ca It is instrumental in assigning the carbon signals based on the already assigned proton signals. For example, the aldehydic proton signal would show a correlation to the aldehydic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, a correlation between the vinylic proton and the carbonyl carbon would confirm the conjugated nature of the system.
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment reveals through-space proximity of protons. It can be used to determine the stereochemistry around the C=C double bond (E/Z isomerism) by observing NOE effects between the vinylic proton and the protons of the butyl or ethoxy group.
Dynamic NMR for Conformational Studies
The flexibility of the ethoxy and butyl groups in this compound suggests the presence of multiple conformers in solution. Dynamic NMR (DNMR) is a powerful technique to study these conformational changes. nih.gov By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the exchange between different conformers may be slow on the NMR timescale, leading to separate signals for each conformer. As the temperature increases, the exchange rate increases, causing the signals to broaden and eventually coalesce into a single averaged signal. By analyzing the line shapes at different temperatures, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange processes. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net These vibrations are characteristic of specific functional groups and can be used for structural confirmation.
For this compound, the IR spectrum would be expected to show a strong absorption band for the C=O stretching vibration of the aldehyde, typically in the region of 1680-1700 cm⁻¹ for a conjugated aldehyde. docbrown.info The C=C stretching vibration of the enol ether would appear around 1600-1650 cm⁻¹. The C-O-C stretching vibrations of the ether linkage would be observed in the fingerprint region, typically as strong bands between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the aldehyde, alkyl, and vinylic groups would be found in the 2700-3100 cm⁻¹ region. docbrown.info
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C=C double bond stretching would likely give a strong Raman signal.
Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehyde (C=O) | Stretch | 1680 - 1700 | Strong |
| Alkene (C=C) | Stretch | 1600 - 1650 | Medium to Strong |
| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275 | Strong |
| Ether (C-O-C) | Symmetric Stretch | 1000 - 1150 | Strong |
| Aldehyde C-H | Stretch | 2800 - 2900 and 2700 - 2800 | Medium (two bands) |
| Vinylic C-H | Stretch | 3000 - 3100 | Medium |
| Alkyl C-H | Stretch | 2850 - 3000 | Strong |
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which can be used to confirm its elemental composition.
Electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion peak ([M]⁺) and various fragment ions. The fragmentation pattern can provide valuable structural information. libretexts.org Key fragmentation pathways for this compound would likely involve:
α-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of a hydrogen atom ([M-1]⁺) or the butyl group ([M-57]⁺). miamioh.edu
McLafferty rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. In this case, it would involve the transfer of a hydrogen from the butyl chain to the carbonyl oxygen, followed by the elimination of a neutral butene molecule, resulting in an ion at m/z 72.
Cleavage of the enol ether: Fragmentation could also occur at the C-O bonds of the ethoxy group, leading to the loss of an ethoxy radical ([M-45]⁺) or an ethylene (B1197577) molecule via a rearrangement.
Plausible Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 128 | [C₇H₁₂O₂]⁺ | Molecular Ion |
| 127 | [C₇H₁₁O₂]⁺ | Loss of H radical (α-cleavage) |
| 99 | [C₅H₇O₂]⁺ | Loss of ethyl radical |
| 83 | [C₄H₃O₂]⁺ | Loss of butyl radical (α-cleavage) |
| 72 | [C₃H₄O₂]⁺ | McLafferty rearrangement |
| 57 | [C₄H₉]⁺ | Butyl cation |
| 45 | [C₂H₅O]⁺ | Ethoxy cation |
| 29 | [CHO]⁺ | Formyl cation |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Patterns
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. masterorganicchemistry.com this compound possesses a π-conjugated system involving the C=C double bond and the C=O double bond. This conjugation leads to a bathochromic (red) shift of the absorption maximum compared to non-conjugated systems.
Two main electronic transitions are expected for this compound:
π → π* transition: This is a high-energy transition that results in a strong absorption band, typically in the shorter wavelength region of the UV spectrum (around 200-250 nm).
n → π* transition: This is a lower-energy transition involving the promotion of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. This transition gives rise to a weaker absorption band at a longer wavelength (typically >300 nm). The observation of this band is a characteristic feature of compounds containing a carbonyl group. masterorganicchemistry.com
The position and intensity of these absorption bands can be influenced by the solvent polarity.
Expected UV-Visible Absorption Maxima for this compound
| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
| π → π | 220 - 250 | High (>10,000) |
| n → π | 310 - 340 | Low (<100) |
X-ray Crystallography for Solid-State Structural Determination of Derivatives
While obtaining a suitable single crystal of the liquid this compound for X-ray crystallography might be challenging, the technique can be applied to its solid derivatives. rsc.org The formation of crystalline derivatives, for example, through reaction of the aldehyde group to form a semicarbazone, oxime, or 2,4-dinitrophenylhydrazone, can facilitate X-ray diffraction analysis.
A successful X-ray crystallographic study on a derivative would provide precise information about:
Bond lengths and angles: This would allow for a detailed comparison between the experimental solid-state geometry and theoretical calculations.
Conformation: The solid-state conformation of the molecule can be determined, providing insights into the preferred arrangement of the ethoxy and butyl groups.
Stereochemistry: The E/Z configuration of the C=C double bond can be unambiguously confirmed.
Intermolecular interactions: The packing of the molecules in the crystal lattice can be analyzed, revealing information about hydrogen bonding and other intermolecular forces that govern the solid-state structure.
This data is invaluable for understanding the intrinsic structural properties of the molecule and for correlating its structure with its chemical reactivity and physical properties.
In-situ Spectroscopic Monitoring for Reaction Progress Analysis
In the synthesis of this compound, particularly in industrial settings, understanding the reaction kinetics and ensuring optimal product yield is paramount. In-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, have emerged as powerful tools for the real-time analysis of chemical reactions. These non-destructive methods allow for the continuous monitoring of reactant consumption, intermediate formation, and product generation directly within the reaction vessel, without the need for sample extraction.
The synthesis of this compound can be envisioned through a reaction pathway such as the Vilsmeier-Haack reaction or a related formylation process. In a hypothetical synthesis, butanal could be reacted with a formylating agent, for instance, the Vilsmeier reagent, which is formed from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and an activating agent such as phosphoryl chloride. Alternatively, a reaction with an orthoformate in the presence of an acid catalyst could be employed.
In-situ FTIR Spectroscopy
In-situ FTIR spectroscopy is particularly well-suited for monitoring the synthesis of this compound. By inserting an attenuated total reflectance (ATR) probe into the reaction mixture, spectra can be continuously acquired. The progress of the reaction can be tracked by observing the changes in the intensity of characteristic infrared absorption bands corresponding to the reactants and the product.
For instance, the consumption of butanal would be indicated by a decrease in the intensity of its characteristic carbonyl (C=O) stretching vibration, typically found around 1730 cm⁻¹. Concurrently, the formation of the product, this compound, would be marked by the appearance and subsequent increase in intensity of new absorption bands. Key spectral features for this compound would include the C=O stretch of the α,β-unsaturated aldehyde, which is expected to appear at a lower wavenumber (approximately 1680 cm⁻¹) due to conjugation, and the C=C stretching vibration of the enol ether moiety around 1640 cm⁻¹.
The data presented in the table below illustrates the expected changes in the infrared spectrum during a hypothetical synthesis of this compound.
Table 1: Hypothetical In-situ FTIR Monitoring of this compound Synthesis
| Reaction Time (minutes) | Butanal C=O Absorbance (~1730 cm⁻¹) | This compound C=O Absorbance (~1680 cm⁻¹) | This compound C=C Absorbance (~1640 cm⁻¹) |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 0.00 |
| 15 | 0.75 | 0.25 | 0.23 |
| 30 | 0.50 | 0.50 | 0.48 |
| 60 | 0.20 | 0.80 | 0.78 |
| 90 | 0.05 | 0.95 | 0.94 |
| 120 | <0.01 | 0.99 | 0.98 |
In-situ Raman Spectroscopy
Similar to FTIR, in-situ Raman spectroscopy can provide valuable insights into the reaction progress. Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous media, as water is a weak Raman scatterer. For the synthesis of this compound, a fiber-optic Raman probe can be immersed in the reaction vessel.
The key vibrational modes for monitoring with Raman spectroscopy would be complementary to those observed in the infrared spectrum. The C=C bond of the enol ether in this compound is expected to produce a strong Raman signal, making it an excellent indicator of product formation. The disappearance of the C=O band of butanal and the appearance of the new C=O and C=C bands of the product can be tracked over time to determine the reaction kinetics and endpoint.
The following table provides a hypothetical representation of data that could be obtained from in-situ Raman monitoring of the reaction.
Table 2: Hypothetical In-situ Raman Monitoring of this compound Synthesis
| Reaction Time (minutes) | Butanal C=O Intensity (~1730 cm⁻¹) | This compound C=C Intensity (~1640 cm⁻¹) |
|---|---|---|
| 0 | High | None |
| 15 | Medium-High | Low |
| 30 | Medium | Medium |
| 60 | Low | High |
| 90 | Very Low | Very High |
| 120 | Not Detected | Stable High |
By employing these in-situ spectroscopic techniques, chemists and chemical engineers can gain a deeper understanding of the reaction dynamics involved in the synthesis of this compound. This real-time data is invaluable for process optimization, ensuring consistent product quality, and enhancing the safety and efficiency of the manufacturing process.
Future Research Directions and Emerging Trends in 2 Ethoxymethylene Butanal Chemistry
Integration with Photochemistry and Electrochemistry
The unique electronic and structural characteristics of 2-(ethoxymethylene)butanal make it a prime candidate for investigation within the fields of photochemistry and electrochemistry. The conjugated π-system is expected to be photoactive, suggesting a range of potential photochemical transformations.
Photochemical Cycloadditions: Enol ethers are known to participate in photochemical [2+2] cycloaddition reactions with alkenes. wikipedia.orgrsc.org These reactions proceed through a stepwise mechanism involving a diradical intermediate. wikipedia.org Future research could explore the intramolecular and intermolecular photocycloadditions of this compound with various alkenes to construct complex cyclobutane-containing structures. The regioselectivity and stereoselectivity of these reactions would be of particular interest, influenced by steric and electronic factors of the reacting partners. wikipedia.org Furthermore, visible-light-induced reactions, a greener alternative to UV irradiation, could be developed for the synthesis of enol ethers, a key structural motif in this compound. rsc.org
Electrochemical Transformations: The electrochemical behavior of α,β-unsaturated aldehydes, a core feature of this compound, has been a subject of study. capes.gov.br The reduction of the carbon-carbon double bond is a typical electrochemical process for these compounds. capes.gov.broaepublish.comacs.orgnih.gov The electron-withdrawing nature of the aldehyde group facilitates the cathodic reduction of the alkene. oaepublish.com Future studies could focus on the selective electrochemical reduction of the double bond in this compound to produce valuable saturated aldehydes. Moreover, the electrochemical oxidation of the enol ether moiety presents another avenue for research, potentially leading to the formation of novel functionalized products. nih.gov The development of electrochemical methods for the synthesis of α,β-unsaturated aldehydes from allylic alcohols also points towards sustainable production routes for starting materials like this compound. thieme-connect.denih.gov
| Reaction Type | Potential Outcome with this compound | Key Research Focus |
| Photochemical [2+2] Cycloaddition | Synthesis of functionalized cyclobutanes | Regio- and stereoselectivity, catalyst development |
| Electrochemical Reduction | Selective hydrogenation of the C=C bond | Electrode material, electrolyte optimization |
| Electrochemical Oxidation | Functionalization of the enol ether | Reaction mechanism, product characterization |
Development of Novel Catalytic Systems for Enhanced Transformations
The development of new catalytic systems is crucial for unlocking the synthetic potential of this compound in a selective and efficient manner.
Hydroformylation and Hydrogenation: Hydroformylation, an industrial process that adds a formyl group and a hydrogen atom to an alkene, could be applied to the enol ether of this compound. wikipedia.org Rhodium-catalyzed hydroformylation of enol ethers has been shown to be a highly diastereoselective method for producing β-hydroxy aldehydes. acs.orgepa.gov This suggests that catalytic hydroformylation of this compound could lead to valuable polyfunctionalized aldehyde products. Subsequent hydrogenation of the resulting aldehydes would yield corresponding alcohols, which are important industrial intermediates. google.com Research in this area would likely focus on catalyst design to control regioselectivity and enantioselectivity.
Catalytic Isomerization and Tandem Reactions: Transition metal-catalyzed alkene isomerization represents a powerful strategy to transform less reactive molecules into more versatile intermediates. rsc.org Enol ethers can be generated in situ from stable precursors and then engaged in subsequent catalytic reactions. rsc.org Future work could explore the isomerization of the double bond in this compound to a different position, followed by a tandem reaction to create complex molecular architectures in a single pot.
Applications in Asymmetric Synthesis and Chiral Induction
The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly for the pharmaceutical industry. wikipedia.org The structure of this compound offers multiple opportunities for the development of asymmetric transformations.
Use of Chiral Auxiliaries: Chiral auxiliaries are stereogenic groups temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Oxazolidinones and camphorsultam are well-known chiral auxiliaries used in diastereoselective reactions of α,β-unsaturated carbonyls. wikipedia.orgyoutube.com Future research could involve the attachment of a chiral auxiliary to the aldehyde group of this compound, followed by reactions such as conjugate additions or cycloadditions, to induce chirality. The subsequent removal of the auxiliary would furnish enantiomerically enriched products.
Asymmetric Catalysis: The development of chiral catalysts for the enantioselective transformation of this compound is a highly promising research direction. Asymmetric hydrogenation of the C=C bond, catalyzed by chiral transition metal complexes, could produce chiral saturated aldehydes. chemistryviews.org Furthermore, asymmetric hydroboration of the enol ether moiety, a reaction known to proceed with high stereoselectivity, could lead to the synthesis of chiral alcohols. researchgate.net The asymmetric Henry reaction, which forms a new carbon-carbon bond and a stereocenter, is another potential application, using chiral copper complexes to catalyze the addition of a nitroalkane to the aldehyde. mdpi.comresearchgate.net
| Asymmetric Strategy | Target Transformation | Potential Chiral Product |
| Chiral Auxiliary | Conjugate Addition | Enantiomerically enriched β-substituted butanal |
| Asymmetric Hydrogenation | Reduction of C=C bond | Chiral 2-(ethoxymethyl)butanal |
| Asymmetric Hydroboration | Hydroboration of enol ether | Chiral 3-ethoxy-2-butanol derivatives |
| Asymmetric Henry Reaction | Addition to aldehyde | Chiral β-nitroalcohols |
Exploration in Materials Science Precursor Development (focus on chemical synthesis, not material properties)
The presence of a polymerizable vinyl ether group makes this compound a potential monomer for the synthesis of functional polymers. wikipedia.org Vinyl ethers are known to undergo polymerization to form polyvinyl ethers. wikipedia.org The additional aldehyde functionality in this compound could be leveraged for post-polymerization modifications, allowing for the creation of materials with tailored properties.
Future research in this area would focus on the controlled polymerization of this compound. This would involve investigating different polymerization techniques, such as cationic polymerization or free-radical polymerization, to control the molecular weight and dispersity of the resulting polymers. The aldehyde group could then be used as a handle for cross-linking the polymer chains or for grafting other molecules to create functional materials.
Synergistic Approaches with Biocatalysis for Sustainable Synthesis (focus on chemical methodology)
The integration of biocatalysis with traditional chemical synthesis offers a powerful approach to developing more sustainable and efficient chemical processes.
Enzymatic Reductions: Enzymes, such as alcohol dehydrogenases, are highly efficient catalysts for the reduction of carbonyl compounds. Whole-cell biocatalysts have been successfully employed for the anti-Prelog reduction of prochiral ketones to produce chiral alcohols with high enantiomeric excess. researchgate.netnih.govnih.gov Future research could explore the use of engineered enzymes or whole-cell systems for the stereoselective reduction of the aldehyde group or the C=C double bond in this compound. This would provide a green and highly selective method for the synthesis of chiral building blocks.
Enzyme-Catalyzed C-C Bond Formation: Enzymes can also catalyze the formation of carbon-carbon bonds. For instance, the Mukaiyama aldol (B89426) reaction, a powerful C-C bond-forming reaction, can be catalyzed by enzyme-like organic catalysts. unipd.it The development of artificial enzymes or the screening of existing enzyme libraries for their ability to catalyze reactions with this compound as a substrate is a promising area of future research. This could lead to novel and sustainable routes for the synthesis of complex molecules from simple precursors. rsc.org Hybrid biocatalytic and organocatalytic cascades have also shown promise in converting simple alcohols like n-butanol into more complex products, a strategy that could be adapted for transformations involving this compound. rsc.org
Q & A
What are the common synthetic routes for preparing 2-(ethoxymethylene)butanal, and how do reaction conditions influence isomer formation?
This compound is typically synthesized via condensation reactions between ethyl acetoacetate derivatives and ethoxy-containing reagents. For example, diethyl 2-(ethoxymethylene)malonate (CAS 87-13-8) is a key intermediate, reacting with hydrazine derivatives to form pyrazole scaffolds under microwave-assisted conditions . Isomer formation (E/Z) depends on solvent polarity, temperature, and catalysts like acetic anhydride, which favor kinetic vs. thermodynamic control. Structural confirmation via -NMR and X-ray crystallography is critical to distinguish isomers .
How can researchers resolve contradictions in reaction outcomes involving ethoxymethylene group transfer?
Unexpected transfer of the ethoxymethylene moiety has been observed in reactions with 2-cyanoacetanilides, where malonate intermediates undergo nucleophilic substitution instead of cyclization . To resolve such discrepancies:
- Mechanistic analysis : Use DFT calculations to map energy barriers for competing pathways.
- Experimental validation : Vary solvents (e.g., DMF vs. THF) and monitor intermediates via LC-MS.
- Isolation of byproducts : Characterize side products to identify competing reaction channels .
What advanced characterization techniques are recommended for analyzing ethoxymethylene-containing compounds?
- Dynamic NMR : To study rotational barriers in ethoxymethylene groups, especially in Z/E isomers .
- X-ray crystallography : Resolve spatial arrangements of substituents, as seen in pyrazole derivatives .
- HPLC-MS : Quantify purity and detect trace byproducts in microwave-assisted syntheses .
How does the ethoxymethylene group influence the bioactivity of synthesized compounds?
Ethoxymethylene motifs enhance antimicrobial activity by increasing lipophilicity, enabling membrane penetration. For example, derivatives like ethyl 1H-pyrazole-4-carboxylate (synthesized from diethyl 2-(ethoxymethylene)malonate) show potent activity against Staphylococcus aureus (NCTC-7447) . Structure-activity relationship (SAR) studies correlate ethoxy group positioning with MIC values, validated via in vitro assays .
What strategies optimize regioselectivity in cyclocondensation reactions involving ethoxymethylene intermediates?
- Precursor design : Use electron-withdrawing groups (e.g., trifluoromethyl in ethyl 4,4,4-trifluoroacetoacetate) to direct nucleophilic attack .
- Catalyst screening : Lewis acids like ZnCl improve regioselectivity in pyrazole formation .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states for 5-membered ring closure .
How can computational modeling aid in predicting reaction pathways for ethoxymethylene derivatives?
- DFT studies : Calculate activation energies for ethoxymethylene transfer vs. cyclization using Gaussian or ORCA .
- Molecular dynamics : Simulate solvent effects on intermediate stability .
- Docking studies : Predict binding affinities of ethoxymethylene-containing inhibitors to biological targets like IL-4 or TNFR1 .
What are the challenges in scaling up microwave-assisted syntheses of ethoxymethylene-based compounds?
- Energy distribution : Uniform microwave heating is critical to avoid hot spots, monitored via IR thermography .
- Purification : Scale-up often requires switching from column chromatography to recrystallization (e.g., using ethanol/water mixtures) .
- Safety : Ethoxymethylene intermediates (e.g., ethyl trifluoroacetoacetate) may release toxic fumes; use fume hoods and real-time gas sensors .
How do steric and electronic effects govern the reactivity of ethoxymethylene groups in Diels-Alder reactions?
Ethoxymethylene acts as an electron-deficient dienophile. Steric hindrance from substituents (e.g., trifluoromethyl groups) slows reactivity, while electron-withdrawing groups enhance it. For example, ethyl 2-(ethoxymethylene)-4,4-difluoroacetoacetate reacts sluggishly with cyclopentadiene compared to non-fluorinated analogs . Kinetic studies via -NMR or stopped-flow techniques quantify these effects .
What are the emerging applications of ethoxymethylene derivatives in materials science?
Photoswitchable ethoxymethylene compounds (e.g., 2-(ethoxymethylene)-4-cyclopentene-1,3-diketone) enable light-controlled covalent bonding in polymer networks. Applications include dynamic hydrogels and self-healing materials, validated via UV-Vis spectroscopy and rheometry .
How can researchers mitigate decomposition of ethoxymethylene intermediates during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
